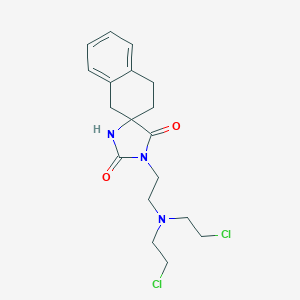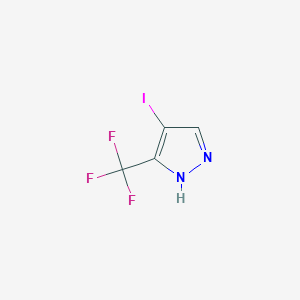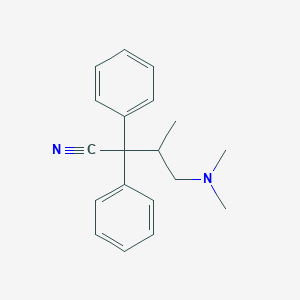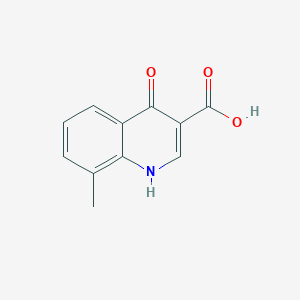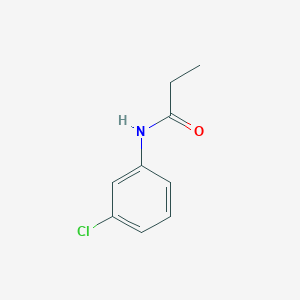
N-(3-chlorophenyl)propanamide
Vue d'ensemble
Description
N-(3-chlorophenyl)propanamide, also known as 3-CPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family and contains a chlorophenyl group attached to a propanamide backbone. The unique structure of 3-CPA has led to its use in a variety of research applications, including the study of biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)propanamide is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes. Specifically, N-(3-chlorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, N-(3-chlorophenyl)propanamide may be able to reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory properties, N-(3-chlorophenyl)propanamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(3-chlorophenyl)propanamide has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-chlorophenyl)propanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in disease development. Additionally, N-(3-chlorophenyl)propanamide is relatively easy to synthesize and is available in high purity. However, there are also limitations to the use of N-(3-chlorophenyl)propanamide in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental data.
Orientations Futures
There are many potential future directions for research involving N-(3-chlorophenyl)propanamide. One area of interest is the development of new drugs based on the structure of N-(3-chlorophenyl)propanamide. Researchers are currently exploring the potential of N-(3-chlorophenyl)propanamide derivatives as anticancer agents, as well as their potential use in the treatment of other diseases. Additionally, there is ongoing research into the mechanism of action of N-(3-chlorophenyl)propanamide, which may help to elucidate its potential uses in the future.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)propanamide can be achieved through a variety of methods, including the reaction of 3-chlorobenzoyl chloride with propanamide in the presence of a base such as triethylamine. This method allows for the production of high yields of N-(3-chlorophenyl)propanamide with relatively low levels of impurities. Other methods of synthesis include the reaction of 3-chlorobenzoic acid with propanoyl chloride in the presence of a catalyst such as phosphorus pentoxide.
Applications De Recherche Scientifique
The unique structure of N-(3-chlorophenyl)propanamide has led to its use in a variety of scientific research applications. One of the primary uses of this compound is in the study of biochemical and physiological effects. Researchers have found that N-(3-chlorophenyl)propanamide can inhibit the activity of certain enzymes, which may play a role in the development of certain diseases. Additionally, N-(3-chlorophenyl)propanamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXSTOYGBVLUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323559 | |
| Record name | N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)propanamide | |
CAS RN |
2760-33-0 | |
| Record name | NSC404307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



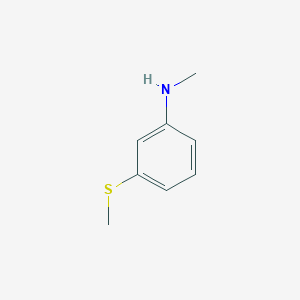
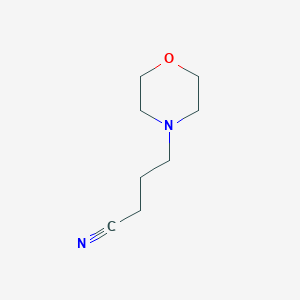
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
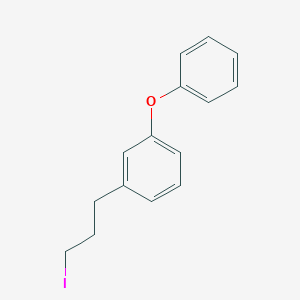
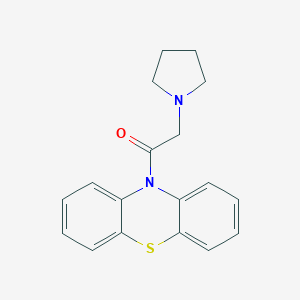
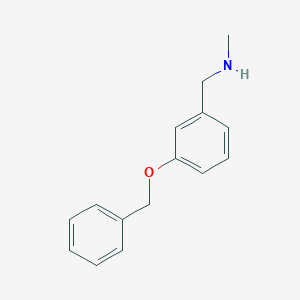
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
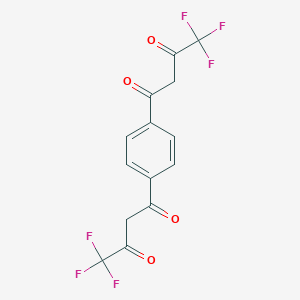
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
